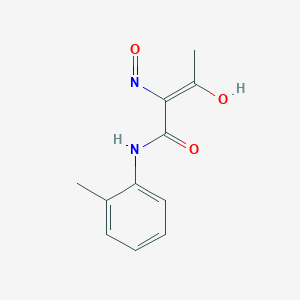

2-Hydroxyimino-3-oxo-N-O-tolyl-butyramide

Description

BenchChem offers high-quality 2-Hydroxyimino-3-oxo-N-O-tolyl-butyramide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Hydroxyimino-3-oxo-N-O-tolyl-butyramide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

Formule moléculaire |

C11H12N2O3 |

|---|---|

Poids moléculaire |

220.22 g/mol |

Nom IUPAC |

(E)-3-hydroxy-N-(2-methylphenyl)-2-nitrosobut-2-enamide |

InChI |

InChI=1S/C11H12N2O3/c1-7-5-3-4-6-9(7)12-11(15)10(13-16)8(2)14/h3-6,14H,1-2H3,(H,12,15)/b10-8+ |

Clé InChI |

XXFJVZGOHDCBRK-CSKARUKUSA-N |

SMILES isomérique |

CC1=CC=CC=C1NC(=O)/C(=C(/C)\O)/N=O |

SMILES canonique |

CC1=CC=CC=C1NC(=O)C(=C(C)O)N=O |

Origine du produit |

United States |

An In-depth Technical Guide to 2-Hydroxyimino-3-oxo-N-o-tolyl-butyramide (CAS 3014-32-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Scaffold of Potential

2-Hydroxyimino-3-oxo-N-o-tolyl-butyramide, also known as 2-(hydroxyimino)-N-(2-methylphenyl)-3-oxobutanamide, belongs to the α-oximinoacetoacetanilide class of compounds. While specific research on this particular molecule is limited, its structural motifs—the N-aryl amide, the oxime, and the diketone-like backbone—are prevalent in compounds of significant interest in medicinal chemistry and organic synthesis. This guide provides a comprehensive technical overview of its synthesis, characterization, and, through reasoned extrapolation from analogous structures, its potential biological activities and mechanisms of action. The insights presented herein are intended to serve as a foundational resource for researchers exploring the therapeutic and synthetic utility of this and related compounds.

The N-aryl-3-oxobutanamide core is a versatile scaffold that has been explored for the development of antibacterial and anticancer agents.[1] The introduction of an oxime functionality further enhances the potential for diverse biological interactions. Oximes are known to possess a wide array of pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.[2][3] Moreover, the butyramide moiety itself has been associated with growth inhibitory and cell-differentiating effects in cancer cell lines. This convergence of functional groups within a single molecule makes 2-Hydroxyimino-3-oxo-N-o-tolyl-butyramide a compelling candidate for further investigation in drug discovery programs.

Physicochemical and Structural Properties

A comprehensive understanding of a compound's physicochemical properties is fundamental to its application in research and development. Below is a summary of the known and predicted properties for 2-Hydroxyimino-3-oxo-N-o-tolyl-butyramide and its immediate precursor, o-acetoacetotoluidide.

| Property | Value | Source/Method |

| Chemical Name | 2-Hydroxyimino-3-oxo-N-o-tolyl-butyramide | IUPAC |

| CAS Number | 3014-32-2 | |

| Molecular Formula | C11H12N2O3 | |

| Molecular Weight | 220.23 g/mol | |

| Precursor | o-Acetoacetotoluidide (CAS: 93-68-5) | |

| Precursor Melting Point | 104-106 °C | [4] |

| Precursor Water Solubility | 3.0 g/L at 25 °C | [5] |

| Predicted IR Absorption (cm⁻¹) | ~3300 (N-H, O-H), ~1680 (C=O, amide), ~1650 (C=O, ketone), ~1590 (C=N, oxime) | [6] |

| Predicted ¹H NMR Chemical Shifts (ppm) | Aromatic protons (7-8), Amide N-H (singlet, ~9-10), Oxime O-H (singlet, variable), Methyl groups | [7] |

| Predicted ¹³C NMR Chemical Shifts (ppm) | Carbonyl carbons (>160), Aromatic carbons (110-140), C=N carbon (~150) | [7] |

Synthesis and Characterization: A Practical Approach

The synthesis of 2-Hydroxyimino-3-oxo-N-o-tolyl-butyramide can be readily achieved through the nitrosation of its precursor, o-acetoacetotoluidide. This reaction is a standard method for introducing a hydroxyimino group at an active methylene position.

Experimental Protocol: Synthesis

-

Dissolution of Starting Material: In a three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer, dissolve o-acetoacetotoluidide (1 equivalent) in a suitable solvent such as glacial acetic acid or ethanol.

-

Cooling: Cool the solution to 0-5 °C in an ice-water bath.

-

Preparation of Nitrosating Agent: In a separate beaker, dissolve sodium nitrite (1.1 equivalents) in a minimal amount of cold water.

-

Reaction: Add the sodium nitrite solution dropwise to the cooled solution of o-acetoacetotoluidide while maintaining the temperature below 5 °C and stirring vigorously.

-

Stirring: Continue stirring the reaction mixture at 0-5 °C for 2-3 hours.

-

Precipitation: Pour the reaction mixture into a beaker of crushed ice with stirring. The product will precipitate out as a solid.

-

Isolation and Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water to remove any unreacted reagents and salts, and then dry. The crude product can be further purified by recrystallization from a suitable solvent like ethanol or an ethanol-water mixture.

Caption: Synthetic workflow for 2-Hydroxyimino-3-oxo-N-o-tolyl-butyramide.

Characterization

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic peaks for the N-H and O-H stretching vibrations, as well as distinct carbonyl stretching bands for the amide and ketone groups, and a C=N stretching band for the oxime.[6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show signals for the aromatic protons, the amide proton, the oxime proton, and the methyl groups. ¹³C NMR will display resonances for the carbonyl carbons, aromatic carbons, and the imino carbon of the oxime.[7]

-

Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the calculated molecular weight of the compound.

Potential Biological Activities and Toxicological Profile

Based on the activities of structurally related compounds, 2-Hydroxyimino-3-oxo-N-o-tolyl-butyramide is a candidate for screening in several therapeutic areas.

-

Antimicrobial Activity: N-aryl-3-oxobutanamide derivatives have shown potential as antibacterial agents.[1] The presence of the oxime moiety may also contribute to antimicrobial effects, as various oxime derivatives have demonstrated antibacterial and antifungal properties.[2][8]

-

Anticancer Activity: Both the N-aryl-3-oxobutanamide scaffold and the oxime functional group are found in compounds with anticancer activity.[1][3] Some butyramide derivatives have been shown to inhibit the growth and induce differentiation of cancer cells.[9]

-

Toxicological Considerations: The precursor, o-acetoacetotoluidide, can be metabolized to o-toluidine, a known human urinary bladder carcinogen.[10] Therefore, it is crucial to evaluate the metabolic fate and potential carcinogenicity of 2-Hydroxyimino-3-oxo-N-o-tolyl-butyramide.

Hypothesized Mechanisms of Action

The diverse biological activities of related compounds suggest several potential mechanisms of action for 2-Hydroxyimino-3-oxo-N-o-tolyl-butyramide.

-

Inhibition of Bacterial Protein Synthesis: Structurally distinct oxazolidinones inhibit bacterial protein synthesis by interfering with the formation of the initiation complex.[11][12] While a different chemical class, the presence of the N-aryl amide and oxo functionalities in the target compound could potentially lead to interactions with bacterial ribosomes.

-

Enzyme Inhibition: The compound could act as an inhibitor of key enzymes in pathogenic microorganisms or cancer cells. For example, some oxime-containing compounds are known to inhibit acetylcholinesterase.[13]

-

Induction of Apoptosis in Cancer Cells: Many anticancer agents exert their effects by inducing programmed cell death (apoptosis). The oxime moiety has been incorporated into molecules that trigger caspase-independent apoptosis in cancer cells.[3]

Caption: Hypothesized mechanism of action for biological activity.

Experimental Protocols for Biological Evaluation

Protocol for Determining Minimum Inhibitory Concentration (MIC)

-

Preparation of Bacterial Inoculum: Culture a bacterial strain of interest (e.g., Staphylococcus aureus) in an appropriate broth medium overnight. Dilute the culture to achieve a standardized concentration (e.g., 10⁵ CFU/mL).

-

Preparation of Compound Dilutions: Prepare a series of twofold dilutions of the test compound in the broth medium in a 96-well microtiter plate.

-

Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plate at 37 °C for 18-24 hours.

-

Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Protocol for In Vitro Anticancer Activity (MTT Assay)

-

Cell Seeding: Seed a human cancer cell line (e.g., HeLa) in a 96-well plate at a suitable density and allow the cells to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

-

IC₅₀ Calculation: Calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

Conclusion

2-Hydroxyimino-3-oxo-N-o-tolyl-butyramide is a molecule with significant untapped potential. Its synthesis is straightforward, and its chemical structure suggests a range of possible biological activities worthy of investigation. This guide provides a solid foundation for researchers to begin exploring the properties and applications of this compound, from its basic chemical synthesis to its potential as a lead for novel therapeutics. Further empirical studies are essential to fully elucidate its physicochemical properties, biological activity, and mechanism of action.

References

- Naik, P., et al. (2018). Synthesis and characterization of novel oxime analogues. Research Journal of Pharmacy and Technology, 11(3), 1169-1173.

- Starek, M., & Krzek, J. (2009). A review of analytical techniques for determination of oxicams, nimesulide and nabumetone. Talanta, 77(3), 925-942.

- OECD SIDS. (2003). o-ACETOACETOTOLUIDIDE.

- Özdemir, Ü., et al. (2021). Synthesis, characterization and antioxidant activities of some novel oxime derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(3), 835-848.

- BenchChem. (n.d.).

- Sigma-Aldrich. (n.d.). 2-(HYDROXYIMINO)-N-(2-METHYLPHENYL)-3-OXOBUTANAMIDE.

- Arslan, H., et al. (2016). Synthesis and Characterization of Novel Oxime Derivatives. Letters in Organic Chemistry, 13(8), 604-609.

- Levin, J. I., & Weinreb, S. M. (1983). Isolation and analysis of carbonyl compounds as oximes. Analytical Chemistry, 55(9), 1617-1620.

- Google Patents. (1994). EP0605392B1 - Process for producing methoxyminoacetamide compounds.

- PrepChem.com. (n.d.). Synthesis of 2-hydroxyimino-2-(3-hydroxyphenyl)acetic acid.

- ChemBK. (2024). O-Acetoacetotoluidide.

- Lea, M. A., et al. (1993). Butyramide and monobutyrin: growth inhibitory and differentiating agents. Anticancer Research, 13(1), 145-149.

- Rose-Hulman Institute of Technology. (n.d.). IR Absorption Bands and NMR.

- Shinabarger, D. (2001). Oxazolidinones mechanism of action: inhibition of the first peptide bond formation. Antimicrobial Agents and Chemotherapy, 45(10), 2875-2881.

- PubChem. (n.d.). 2-oxo-N-p-tolyl-2H-chromene-3-carboxamide.

- Toyoda, T., et al. (2019). Acetoaceto-o-Toluidide Enhances Cellular Proliferative Activity in the Urinary Bladder of Rats. Toxicological Sciences, 169(2), 456-464.

- Gümrükçüoğlu, N., et al. (2008). Synthesis and elucidation of structure of hydrazones derived from N-(2,4-dimethylphenyl)-3-oxobutanamide. ARKIVOC, 2008(xii), 188-194.

- Proulx, K., et al. (2005). Mechanisms of oleoylethanolamide-induced changes in feeding behavior and motor activity.

- El-Adl, K., et al. (2023). The Fundamental Role of Oxime and Oxime Ether Moieties in Improving the Physicochemical and Anticancer Properties of Structurally Diverse Scaffolds. Molecules, 28(23), 7856.

- Shinabarger, D. L., et al. (1997). Mechanism of action of oxazolidinones: effects of linezolid and eperezolid on translation reactions. Antimicrobial Agents and Chemotherapy, 41(10), 2132-2136.

- Khan, I., et al. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives.

- Colović, M. B., et al. (2013). Acetylcholinesterase Inhibitors: Pharmacology and Toxicology. Current Neuropharmacology, 11(3), 315-335.

- Al-Omair, M. A., et al. (2021). 2-Hydroxy-N-m-tolyl-acetamide: Optic spectroscopy, X-ray Crystallography and DFT study. Moroccan Journal of Chemistry, 9(4), 660-676.

- ResearchGate. (n.d.). NMR Spectra of Hydroxylamines, Oximes and Hydroxamic Acids.

- de Souza, T. G., et al. (2024). Biological Evaluation of 3-Aryl and/or 4-(N-Aryl)aminocoumarins Against Human Pathogens: Antileishmanial and Antiviral Activities. Pharmaceuticals, 17(1), 1.

- Wang, X., et al. (2018). Synthesis and biological activity of arylsulfonamide derivatives containing 2-arylamino-4(3H)-quinazolinone. Journal of Pesticide Science, 43(1), 32-38.

- Li, Y., et al. (2024).

- Al-Masoudi, N. A., et al. (2015). Synthesis and Antifungal Study of Some Acetophenone Oximes and Their Terphthaloyl Oxime Esters. International Journal of Pharmaceutical and Clinical Research, 7(4), 293-298.

- MDPI. (2020).

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. The Fundamental Role of Oxime and Oxime Ether Moieties in Improving the Physicochemical and Anticancer Properties of Structurally Diverse Scaffolds [mdpi.com]

- 4. chembk.com [chembk.com]

- 5. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 6. rose-hulman.edu [rose-hulman.edu]

- 7. researchgate.net [researchgate.net]

- 8. arpgweb.com [arpgweb.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Acetoaceto-o-Toluidide Enhances Cellular Proliferative Activity in the Urinary Bladder of Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Oxazolidinones mechanism of action: inhibition of the first peptide bond formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Mechanism of action of oxazolidinones: effects of linezolid and eperezolid on translation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

Structural Dynamics and Synthetic Utility of 2-Hydroxyimino-acetoacet-o-toluidide

Topic: Content Type: Technical Whitepaper / Methodological Guide Audience: Organic Chemists, Process Engineers, and Pigment Researchers

Executive Summary

2-Hydroxyimino-acetoacet-o-toluidide (CAS: 1132-03-2), also designated as N-(2-methylphenyl)-2-(hydroxyimino)-3-oxobutanamide, represents a critical junction in the chemistry of 1,3-dicarbonyl derivatives. While primarily recognized as an intermediate in the synthesis of azo pigments and heterocycles, its structural complexity—governed by keto-enol-oxime tautomerism—offers a rich platform for study in coordination chemistry and photostability analysis.

This guide provides a rigorous examination of the molecule’s architecture, a validated protocol for its synthesis via nitrosation, and an analysis of its downstream applications in pigment degradation forensics and ligand design.

Molecular Architecture & Tautomeric Equilibria

The reactivity of 2-hydroxyimino-acetoacet-o-toluidide is defined by its ability to exist in multiple tautomeric forms. Unlike simple ketones, the introduction of the hydroxyimino (=N-OH) group at the

Structural Dynamics

In the solid state and non-polar solvents, the compound predominantly adopts the (E)-oxime configuration. This preference is thermodynamically driven by a six-membered intramolecular hydrogen bond between the oxime hydroxyl proton and the amide carbonyl oxygen.

-

Oxime Form (Major): Characterized by a C=N bond. Stable and resistant to oxidation.

-

Nitroso Form (Minor): Characterized by a C-N=O moiety. Often a transient intermediate in reaction mechanisms.

-

Enol-Imine Form: Accessible under basic conditions, facilitating metal chelation.

Visualization of Tautomeric Pathways

The following diagram illustrates the energetic relationship between the tautomers and their role in metal complexation.

Figure 1: Tautomeric equilibrium shifting from the stable oxime form to the reactive nitroso species, and subsequent stabilization via metal chelation.

Synthetic Methodology: Nitrosation of Acetoacet-o-toluidide

The most robust route to 2-hydroxyimino-acetoacet-o-toluidide is the nitrosation of acetoacet-o-toluidide (AAOT) using sodium nitrite in acidic media. This electrophilic substitution targets the active methylene group (

Reaction Mechanism

The reaction proceeds via the generation of the nitrosonium ion (

Validated Protocol

Pre-requisites:

-

Substrate: Acetoacet-o-toluidide (CAS 93-68-5).

-

Reagents: Sodium Nitrite (

), Hydrochloric Acid ( -

Solvent: Ethanol/Water mixture.

Step-by-Step Workflow:

-

Solubilization: Dissolve 0.1 mol of acetoacet-o-toluidide in 50 mL of glacial acetic acid. Ensure complete dissolution to prevent localized concentration gradients.

-

Temperature Control (Critical): Cool the solution to 0–5°C using an ice-salt bath.

-

Expert Insight: Temperature control is non-negotiable. Exceeding 10°C promotes hydrolysis of the amide bond (releasing o-toluidine) and decomposition of the diazonium species.

-

-

Nitrosation: Dropwise addition of a saturated aqueous solution of sodium nitrite (0.11 mol) over 30 minutes.

-

Observation: The solution will transition from colorless/pale yellow to a deep yellow/orange, indicating the formation of the conjugated oxime system.

-

-

Digestion: Stir at 0–5°C for 1 hour, then allow to warm to room temperature over 2 hours.

-

Isolation: Pour the reaction mixture into 200 mL of ice-water. The product will precipitate as a solid.

-

Purification: Filter the precipitate, wash with cold water until the filtrate is neutral, and recrystallize from ethanol.

Synthesis Flowchart

Figure 2: Process flow for the controlled nitrosation of acetoacet-o-toluidide.

Analytical Characterization

To validate the synthesis, the following spectroscopic signatures must be confirmed.

| Technique | Parameter | Expected Signal | Structural Assignment |

| IR Spectroscopy | 3200–3400 | Oxime O-H stretch (H-bonded) | |

| 1650–1670 | Amide Carbonyl | ||

| 1600–1620 | Oxime double bond | ||

| 12.0–13.0 (s, 1H) | Oxime -OH (Deshielded by H-bond) | ||

| 9.0–9.5 (s, 1H) | Amide -NH | ||

| 2.2–2.3 (s, 3H) | Methyl group on o-tolyl ring | ||

| 2.4–2.5 (s, 3H) | Acetyl methyl group |

Note: The disappearance of the singlet at

Applications & Downstream Utility

Pigment Chemistry & Forensics

While acetoacet-o-toluidide is a precursor for Pigment Yellow 14 (and other diarylide pigments), the 2-hydroxyimino derivative is frequently identified as a photodecomposition product .

-

Mechanism: Exposure of azo pigments (like Pigment Yellow 74) to UV radiation can cleave the hydrazone linkage, generating the 2-hydroxyimino derivative.

-

Utility: This compound serves as a "marker" in forensic analysis of tattoo inks and coatings to determine UV degradation history [1].

Ligand Design (Chelation)

The molecule acts as a bidentate ligand (

-

Coordination Mode: The oxime nitrogen and the amide oxygen coordinate to the metal center, forming a stable 6-membered chelate ring.

-

Application: These complexes are explored for catalytic activity and as precursors for colorimetric metal sensors.

Heterocycle Synthesis

The oxime moiety allows for cyclization reactions. Under dehydrating conditions (e.g.,

Safety & Handling (MSDS Highlights)

-

Hazard Classification: Acute Toxicity (Oral) - Category 3.

-

Signal Word: DANGER.

-

Handling: Avoid inhalation of dust. The compound is an aromatic amide derivative; chronic exposure may be linked to sensitization.

-

Storage: Store below 25°C. Oximes can undergo Beckmann rearrangement or decomposition at elevated temperatures or in the presence of strong acids.

References

-

Cui, Y., et al. (2004).[1] "Photodecomposition of Pigment Yellow 74, a pigment used in tattoo inks."[1] Photochemistry and Photobiology, 80(2), 175-184.

-

PubChem. (2025).[2][3] "2-Hydroxyimino-N-(2-methylphenyl)acetamide (Compound Summary)." National Library of Medicine.

-

Santa Cruz Biotechnology. "2-Hydroxyimino-N-o-tolyl-acetamide Product Data."

-

OECD SIDS. (2003). "o-Acetoacetotoluidide (CAS 93-68-5) Initial Assessment Report." UNEP Publications. (Context for precursor chemistry).

Sources

- 1. Photodecomposition of Pigment Yellow 74, a pigment used in tattoo inks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2-Hydroxyimino-N-p-tolyl-acetamide | C9H10N2O2 | CID 6864756 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Alpha-hydroxyimino-P-acetotoluidide | C9H10N2O2 | CID 6876523 - PubChem [pubchem.ncbi.nlm.nih.gov]

2-(Hydroxyimino)-N-(2-methylphenyl)-3-oxobutanamide synonyms

An In-depth Technical Guide to 2-(Hydroxyimino)-N-(2-methylphenyl)-3-oxobutanamide

Authored by: A Senior Application Scientist

In the landscape of chemical research and drug development, the exploration of novel molecular scaffolds is paramount to innovation. The N-aryl-3-oxobutanamide framework has emerged as a promising area of investigation, with derivatives exhibiting a wide array of biological activities. This guide focuses on a specific, yet under-documented member of this family: 2-(Hydroxyimino)-N-(2-methylphenyl)-3-oxobutanamide. While direct literature on this compound is sparse, its structural motifs suggest a rich potential for applications ranging from medicinal chemistry to materials science. As a senior application scientist, my objective is to synthesize the available information on this molecule and its close analogs to provide a comprehensive technical resource for researchers, scientists, and drug development professionals. This document will delve into its chemical identity, propose a viable synthetic route, and explore its potential biological significance based on the established activities of related compounds, thereby providing a foundational guide for its future investigation.

Core Identity and Nomenclature

2-(Hydroxyimino)-N-(2-methylphenyl)-3-oxobutanamide is a derivative of butanamide characterized by a hydroxyimino group at the 2-position and an N-substituted 2-methylphenyl group. This compound belongs to the broader class of oximes and amides, functional groups that are prevalent in many biologically active molecules.

Table 1: Chemical Identifiers for 2-(Hydroxyimino)-N-(2-methylphenyl)-3-oxobutanamide

| Identifier | Value |

| IUPAC Name | 2-(Hydroxyimino)-N-(2-methylphenyl)-3-oxobutanamide |

| Synonyms | No common synonyms are widely documented. |

| CAS Number | 3014-32-2[1] |

| Molecular Formula | C11H12N2O3[1] |

| Molecular Weight | 220.23 g/mol [1] |

| Chemical Structure |  |

Proposed Synthesis and Workflow

Proposed Synthetic Pathway

The synthesis would likely proceed via the reaction of N-(2-methylphenyl)-3-oxobutanamide with a suitable nitrosating agent, such as sodium nitrite, in an acidic medium like acetic acid. The acidic conditions generate nitrous acid in situ, which then reacts with the enol form of the β-ketoamide to yield the desired α-hydroxyimino product.

Hypothetical Experimental Protocol

Materials:

-

N-(2-methylphenyl)-3-oxobutanamide

-

Sodium Nitrite (NaNO₂)

-

Glacial Acetic Acid

-

Distilled Water

-

Ethanol

-

Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, dropping funnel, etc.)

Procedure:

-

Dissolution: Dissolve N-(2-methylphenyl)-3-oxobutanamide (1 equivalent) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0-5 °C in an ice bath.

-

Preparation of Nitrosating Agent: In a separate beaker, prepare a solution of sodium nitrite (1.1 equivalents) in a minimal amount of distilled water.

-

Nitrosation Reaction: Add the sodium nitrite solution dropwise to the stirred, cooled solution of the starting material over a period of 30-60 minutes, ensuring the temperature remains below 10 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, pour the mixture into a beaker of crushed ice with stirring. The crude product should precipitate out of the solution.

-

Isolation and Purification: Collect the precipitate by vacuum filtration and wash with cold water. Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain the purified 2-(Hydroxyimino)-N-(2-methylphenyl)-3-oxobutanamide.

-

Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry.

Synthetic Workflow Diagram

Caption: Proposed workflow for the synthesis of 2-(Hydroxyimino)-N-(2-methylphenyl)-3-oxobutanamide.

Potential Biological Activities and Applications (Inferred)

While no specific biological data for 2-(Hydroxyimino)-N-(2-methylphenyl)-3-oxobutanamide has been published, the broader classes of N-aryl-3-oxobutanamides and hydroxyimino acetamides have demonstrated a range of biological activities. These findings provide a strong rationale for investigating the potential applications of the title compound.

Table 2: Summary of Biological Activities of Related Compound Classes

| Compound Class | Potential Biological Activity |

| N-aryl-3-oxobutanamide derivatives | Antibacterial and anticancer properties.[2] |

| Methoxyiminoacetamide compounds | Agricultural fungicides. |

| N-substituted 2-cyano-2-(hydroxyimino)acetamide derivatives | Cholinesterase inhibitors for neurodegenerative diseases.[3] |

Potential as an Antimicrobial Agent

Derivatives of N-aryl-3-oxobutanamide have shown promise as antibacterial agents. The nature and position of substituents on the N-aryl ring are critical in determining their potency and spectrum of activity. For instance, electron-withdrawing groups on the aryl ring have been shown to enhance antibacterial efficacy. Given this, it is plausible that 2-(Hydroxyimino)-N-(2-methylphenyl)-3-oxobutanamide could exhibit antimicrobial properties.

Potential as an Anticancer Agent

The N-aryl-3-oxobutanamide scaffold has also been explored for its anticancer potential. The cytotoxic effects of these compounds are often evaluated against various human cancer cell lines. The presence of the hydroxyimino group in the title compound could modulate this activity, making it a candidate for anticancer screening.

Potential as a Cholinesterase Inhibitor

Structurally related N-substituted 2-cyano-2-(hydroxyimino)acetamide derivatives are known to be potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[3] This inhibitory activity makes them promising candidates for the development of therapeutics for neurodegenerative diseases like Alzheimer's. The shared hydroxyimino-acetamide-like core suggests that 2-(Hydroxyimino)-N-(2-methylphenyl)-3-oxobutanamide could also be investigated for similar enzyme-inhibiting properties.

Hypothetical Mechanism of Action: Enzyme Inhibition

Caption: Hypothetical mechanism of action via enzyme inhibition.

Safety and Handling

As a research chemical with limited toxicological data, 2-(Hydroxyimino)-N-(2-methylphenyl)-3-oxobutanamide should be handled with care in a well-ventilated laboratory environment, preferably within a fume hood.

-

Personal Protective Equipment (PPE): Standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves, should be worn at all times.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.

For the structurally similar compound, 2-(N-hydroxyimino)-N-(2-methoxyphenyl)-3-oxobutanamide, the following hazard statements are noted: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). It is prudent to assume that 2-(Hydroxyimino)-N-(2-methylphenyl)-3-oxobutanamide may have a similar hazard profile.

Conclusion and Future Directions

2-(Hydroxyimino)-N-(2-methylphenyl)-3-oxobutanamide represents an intriguing yet underexplored molecule. While direct experimental data is scarce, its structural relationship to classes of compounds with established biological activities suggests a promising future for its investigation. This guide has provided a foundational overview, including its chemical identity, a proposed synthetic pathway, and a discussion of its potential applications based on robust scientific inference.

Future research should focus on the following areas:

-

Synthesis and Characterization: The development and optimization of a reliable synthetic protocol for this compound, followed by thorough spectroscopic characterization.

-

Biological Screening: A comprehensive screening of the compound for a range of biological activities, including antimicrobial, anticancer, and enzyme-inhibitory properties.

-

Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of a library of analogs to establish clear SARs, which will guide the design of more potent and selective derivatives.

The insights provided in this technical guide are intended to serve as a catalyst for further research into this promising compound, with the ultimate goal of unlocking its full potential in drug discovery and development.

References

Sources

An In-depth Technical Guide on the Physical Properties of 2-Hydroxyimino-3-oxo-N-o-tolyl-butyramide

Abstract: This technical guide provides a comprehensive overview of the physical properties of 2-Hydroxyimino-3-oxo-N-o-tolyl-butyramide, a compound of interest in various chemical and pharmaceutical research fields. The document details the methodologies for its characterization, including spectroscopic and crystallographic techniques. The causality behind experimental choices and the importance of each characterization method are explained to provide researchers, scientists, and drug development professionals with a thorough understanding of this molecule's physical attributes.

Introduction

2-Hydroxyimino-3-oxo-N-o-tolyl-butyramide, also known as 2-hydroximinoacetoacet-o-toluidide, belongs to the class of α-oximinoacetoacetanilides.[1] These compounds are characterized by a core structure featuring an oxime group adjacent to a ketone and an amide linkage to an o-tolyl group. The presence of these functional groups imparts specific chemical reactivity and potential for biological activity, making them interesting candidates for further investigation in medicinal chemistry and materials science. A comprehensive understanding of the physical properties of this compound is paramount for its application in synthesis, formulation, and as a potential therapeutic agent. This guide will delve into the key physical characteristics of 2-Hydroxyimino-3-oxo-N-o-tolyl-butyramide and the analytical techniques employed for their determination.

Molecular Structure and Basic Properties

The fundamental physical properties of a compound are dictated by its molecular structure. 2-Hydroxyimino-3-oxo-N-o-tolyl-butyramide possesses a molecular formula of C11H12N2O3. The structural arrangement of its atoms determines its molecular weight, and other intrinsic properties.

| Property | Value | Source |

| CAS Number | 3014-32-2 | [1] |

| Synonyms | 2-hydroximinoacetoacet-o-toluidide; Butanamide, 2-(hydroxyimino)-N-(2-methylphenyl)-3-oxo- | [1] |

Synthesis and Purification

The synthesis of 2-Hydroxyimino-3-oxo-N-o-tolyl-butyramide typically involves the reaction of N-(o-tolyl)acetoacetamide with a nitrosating agent, such as nitrous acid (generated in situ from sodium nitrite and an acid). This reaction introduces the hydroxyimino group at the α-position to the keto group.

A general synthetic procedure would involve dissolving the N-(o-tolyl)acetoacetamide in a suitable solvent, such as ethanol or acetic acid, and cooling the mixture in an ice bath. A solution of sodium nitrite is then added dropwise while maintaining the low temperature. The reaction is typically stirred for several hours to ensure complete conversion. The resulting product can then be isolated by filtration, washed with cold water, and recrystallized from an appropriate solvent like ethanol to obtain a purified crystalline solid. The purity of the synthesized compound is crucial for accurate physical property determination and is often assessed by techniques like thin-layer chromatography (TLC) and melting point analysis.

Caption: Synthetic workflow for 2-Hydroxyimino-3-oxo-N-o-tolyl-butyramide.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for elucidating the molecular structure of organic compounds. Each method provides unique information about the functional groups and connectivity of atoms within the molecule.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of 2-Hydroxyimino-3-oxo-N-o-tolyl-butyramide is expected to show characteristic absorption bands for the N-H, C=O (amide and ketone), C=N (oxime), and O-H (oxime) groups.

Expected IR Absorption Bands:

-

~3400-3200 cm⁻¹: N-H stretching of the amide group.

-

~3200-3000 cm⁻¹: O-H stretching of the oxime group.

-

~1680-1650 cm⁻¹: C=O stretching of the amide carbonyl (Amide I band).

-

~1650-1620 cm⁻¹: C=O stretching of the ketone carbonyl.

-

~1620-1580 cm⁻¹: C=N stretching of the oxime group.

-

~1550-1520 cm⁻¹: N-H bending of the amide group (Amide II band).

The precise positions of these bands can provide insights into hydrogen bonding interactions within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.

-

¹H NMR: The proton NMR spectrum will reveal the number of different types of protons, their chemical environment, and their proximity to other protons. Key expected signals include those for the aromatic protons of the tolyl group, the methyl protons of the tolyl group, the methyl protons adjacent to the ketone, the amide N-H proton, and the oxime O-H proton. The chemical shifts and coupling patterns of the aromatic protons can confirm the ortho substitution on the phenyl ring.

-

¹³C NMR: The carbon-13 NMR spectrum will show distinct signals for each unique carbon atom in the molecule. This includes the carbonyl carbons of the amide and ketone, the oxime carbon, the aromatic carbons, and the methyl carbons. The chemical shifts of the carbonyl carbons are particularly diagnostic.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns. The mass spectrum of 2-Hydroxyimino-3-oxo-N-o-tolyl-butyramide is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. Analysis of the fragmentation pattern can help to confirm the presence of the tolyl and acetoacetamide moieties.

Caption: Workflow for spectroscopic characterization.

Crystallographic Properties

X-ray crystallography provides the most definitive information about the three-dimensional arrangement of atoms in a solid-state sample. For a compound like 2-Hydroxyimino-3-oxo-N-o-tolyl-butyramide, a single crystal X-ray diffraction study would reveal bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding.[2][3][4] This information is crucial for understanding its solid-state packing and for computational modeling studies. The crystal structure would likely reveal the planarity of certain parts of the molecule and the conformation of the tolyl group relative to the rest of the structure. Hydrogen bonding between the amide N-H, the oxime O-H, and the carbonyl oxygens would play a significant role in the crystal packing.[2]

Thermal Properties

The thermal stability of 2-Hydroxyimino-3-oxo-N-o-tolyl-butyramide can be investigated using techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

-

Melting Point: The melting point is a fundamental physical property that is also an indicator of purity. A sharp melting point range suggests a high degree of purity. For similar compounds, melting points can vary, but for a related structure, (2E)-2-(hydroxyimino)-3-oxo-N-phenylbutanamide, a melting point of 195-197 °C has been reported.[5]

-

TGA: TGA measures the change in mass of a sample as a function of temperature. This analysis can determine the decomposition temperature of the compound and reveal the presence of any solvates.

-

DSC: DSC measures the heat flow into or out of a sample as it is heated or cooled. It can be used to determine the melting point, enthalpy of fusion, and to detect any phase transitions.

Solubility

The solubility of 2-Hydroxyimino-3-oxo-N-o-tolyl-butyramide in various solvents is a critical parameter for its application in solution-based assays, formulations, and further chemical reactions. Due to the presence of both polar (amide, oxime, ketone) and nonpolar (tolyl group, alkyl chain) moieties, it is expected to have moderate solubility in polar organic solvents like ethanol, methanol, acetone, and dimethylformamide (DMF), and limited solubility in nonpolar solvents like hexane. Its solubility in aqueous solutions is expected to be low but may be enhanced at higher or lower pH values due to the potential for ionization of the oxime and amide groups.

Conclusion

The physical properties of 2-Hydroxyimino-3-oxo-N-o-tolyl-butyramide are a direct consequence of its unique molecular structure. A thorough characterization using a combination of spectroscopic, crystallographic, and thermal analysis techniques is essential for its unambiguous identification and for predicting its behavior in various applications. This guide has outlined the key physical properties and the standard methodologies for their determination, providing a solid foundation for researchers and scientists working with this and related compounds. The interplay of its functional groups suggests a rich chemistry and potential for diverse applications, warranting further investigation.

References

-

ChemSynthesis. (2025, May 20). (2E,3E)-2-(hydroxyimino)-N-phenyl-3-(phenylhydrazono)butanamide. Retrieved from [Link]

-

PMC. N-Ethyl-2-[(E)-3-(hydroxyimino)butan-2-ylidene]hydrazinecarbothioamide. Retrieved from [Link]

-

Starek, M., & Krzek, J. (2009, January 15). A review of analytical techniques for determination of oxicams, nimesulide and nabumetone. Talanta, 77(3), 925-942. Retrieved from [Link]

-

PubChem. Butaxamine. Retrieved from [Link]

-

Amanote Research. (2015, September 26). Crystal Structure of 2-[2-(Hydroxyimino)-1-Phenylpropylidene]-N-Phenylhydrazinecarbothioamide. Retrieved from [Link]

-

MDPI. (2024, November 15). The Heterocyclization of 2-Imino-2H-chromeno-3-carbonitriles with Some N,N-Binucleophiles. Retrieved from [Link]

-

ResearchGate. (2025, August 7). (PDF) Crystal structure and properties of (Z)-N′-((E)-2-(hydroxyimino)-1-phenylethylidene) isonicotinohydrazide. Retrieved from [Link]

-

Mor. J. Chem. (2021). 2-Hydroxy-N-m-tolyl-acetamide: Optic spectroscopy, X-ray Crystallography and DFT study. Retrieved from [Link]

-

MDPI. (2010, June 1). Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines. Retrieved from [Link]

-

PubMed. Recent advances in analytical methods for mycotoxins. Retrieved from [Link]

-

J. Braz. Chem. Soc. (2026). Analytical Methods to Assess Carbonyl Compounds in Foods and Beverages. Retrieved from [Link]

-

PMC. (2025, August 3). Spectroscopic, X‐Ray Crystallographic, and Hirshfeld Surface Analyses for the Investigation of Intermolecular Interactions in Carboxamide Hydrazone Hybrids. Retrieved from [Link]

-

Frontiers. (2025, May 20). Synthesis, characterization and biological applications of some 2-acetylpyridine and acetophenone derivatives. Retrieved from [Link]

-

PMC. Synthesis, characterization and crystal structure of methyl 2-(2-oxo-2H-chromen-4-ylamino)benzoate. Retrieved from [Link]

-

PubChem. 2-oxo-N-p-tolyl-2H-chromene-3-carboxamide. Retrieved from [Link]

-

MDPI. (2025, August 9). Synthesis, Structure and Cytoprotective Activity of New Derivatives of 4-Aryl-3-Aminopyridin-2(1H)-One. Retrieved from [Link]

-

ResearchGate. (2019, January 15). Synthesis and Characterization of some New synthesis of N-(pyrimidin-2-yl)benzenesulfonamide derivatives combined with oxaimidizolidine. Retrieved from [Link]

-

Journal of Applied Pharmaceutical Science. (2012). Synthesis, characterization, and biological applications of some 2-acetylpyridine and acetophenone derivatives. Retrieved from [Link]

Sources

- 1. 2-HYDROXYIMINO-3-OXO-N-O-TOLYL-BUTYRAMIDE CAS#: 3014-32-2 [amp.chemicalbook.com]

- 2. (E)-N-Ethyl-2-[(E)-3-(hydroxyimino)butan-2-ylidene]hydrazinecarbothioamide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. research.amanote.com [research.amanote.com]

- 4. researchgate.net [researchgate.net]

- 5. chemsynthesis.com [chemsynthesis.com]

Chemo-Informatics and Bio-Analytical Profiling of C11H12N2O3: A Focus on 5-Hydroxytryptophan (5-HTP)

[1]

Executive Summary: The Stoichiometric Constraint

In drug development, the molecular formula C11H12N2O3 represents more than a simple headcount of atoms; it defines a specific stoichiometric constraint often encountered in the analysis of indole alkaloids. While theoretically representing hundreds of potential structural isomers, in the context of pharmaceutical and neurobiological research, this formula is almost exclusively synonymous with 5-Hydroxytryptophan (5-HTP) (Oxitriptan).[1][2]

5-HTP is the rate-limiting precursor to serotonin (5-hydroxytryptamine, 5-HT).[1][2] As a Senior Application Scientist, I emphasize that analyzing this molecule requires rigorous attention to isobaric interferences (positional isomers like 4-HTP) and enantiomeric purity (L- vs. D-isoforms). This guide details the physicochemical properties, structural elucidation, and validated LC-MS/MS workflows required to handle C11H12N2O3 with regulatory-grade precision.

Chemo-Informatics & Physicochemical Core

Understanding the fundamental mass spectrometry characteristics of C11H12N2O3 is the first step in any quantitative workflow.[1] The distinction between Average Molecular Weight (for molarity calculations) and Monoisotopic Mass (for Mass Spectrometry) is critical.

Table 1: Fundamental Chemical Properties of C11H12N2O3 (5-HTP)[1][2]

| Property | Value | Technical Context |

| Molecular Formula | C₁₁H₁₂N₂O₃ | Stoichiometric basis.[1][2] |

| Average Mol. Weight | 220.22 g/mol | Used for gravimetric preparation of standards.[1] |

| Monoisotopic Mass | 220.08479 Da | The exact mass of the [M+H]+ precursor ion in LC-MS (m/z ~221.092).[1] |

| Exact Mass | 220.084792 Da | Theoretical mass based on most abundant isotopes.[1] |

| XLogP3 | -1.2 | Hydrophilic; requires polar-embedded or HILIC columns for retention.[1] |

| Topological Polar Surface Area | 99.3 Ų | Indicates blood-brain barrier (BBB) permeability challenges.[1] |

| pKa (Carboxyl) | ~2.2 | Ionized at physiological pH.[1] |

| pKa (Amine) | ~9.1 | Protonated at physiological pH.[1] |

Structural Isomerism & The "Chiral Switch"

The formula C11H12N2O3 is not unique to 5-HTP.[1][2] In drug development, we must distinguish between:

-

Constitutional Isomers: 2-hydroxy-, 4-hydroxy-, 6-hydroxy-, and 7-hydroxytryptophan.[1] These are often impurities in synthetic production.[1]

-

Stereoisomers: The biological activity is exclusive to the L-enantiomer .[1] The D-enantiomer is generally inactive in serotonin synthesis but can compete for transport.[1]

Guidance: Analytical methods must be chiral-selective if the source material is synthetic (racemic DL-5-HTP) rather than extracted (L-5-HTP).

Bio-Analytical Workflow: Validated LC-MS/MS Protocol

The quantification of 5-HTP in biological matrices (plasma, CSF, brain tissue) is complicated by its polarity and oxidative instability.[1] The following protocol is a self-validating system designed to minimize matrix effects.

Sample Preparation Strategy

-

Solution: Use antioxidants (0.1% ascorbic acid) in the lysis/extraction buffer.[1]

-

Internal Standard: MANDATORY. Use 5-HTP-d2 or 5-HTP-d4 . Do not use a structural analog like N-acetyl-tryptophan, as it will not track ionization suppression correctly.[1]

Chromatographic Separation (LC)

-

Column: C18 columns often fail to retain 5-HTP sufficiently for desalting.[1]

-

Recommended Phase: Pentafluorophenyl (PFP) or HILIC (Hydrophilic Interaction Liquid Chromatography).[1]

-

Mobile Phase A: Water + 0.1% Formic Acid (Proton source).[1]

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

Mass Spectrometry (MS/MS) Parameters

-

Ionization: Electrospray Ionization (ESI) in Positive Mode ([M+H]+).

-

Precursor Ion: m/z 221.1[1]

-

Product Ions (MRM Transitions):

Visualization: Analytical Decision Tree

The following diagram outlines the logic flow for method development, ensuring specificity against isomers.

Figure 1: Analytical decision tree for C11H12N2O3 profiling, prioritizing isomer differentiation.

Biological Context: The Serotonergic Pathway

For drug development professionals, C11H12N2O3 is the critical intermediate in the biosynthesis of Serotonin. Therapeutic interventions often target the enzymes flanking this molecule: Tryptophan Hydroxylase (TPH) and Aromatic L-amino acid Decarboxylase (AADC) .[1][2]

Pathway Mechanics[1]

-

Precursor: L-Tryptophan (C11H12N2O2).[1]

-

Rate-Limiting Step: TPH adds a hydroxyl group (-OH) to the 5-position of the indole ring, creating C11H12N2O3 (5-HTP).[1]

-

Decarboxylation: AADC removes the carboxyl group (-COOH), yielding Serotonin (C10H12N2O).[1]

Clinical Relevance: Unlike Tryptophan, 5-HTP freely crosses the Blood-Brain Barrier (BBB).[1][2] This makes it a more direct precursor for increasing central serotonin levels, bypassing the rate-limiting TPH step which is often saturated.[1]

Figure 2: Biosynthetic pathway of Serotonin highlighting 5-HTP as the intermediate C11H12N2O3 species.[1]

References

-

PubChem. (2025).[1][2][3][4][5] 5-Hydroxytryptophan (Compound).[1][2][4][6][7][8][9][10][11][12] National Library of Medicine.[1] [Link]

-

Wishart, D.S., et al. (2018).[1] HMDB0000472 (5-Hydroxytryptophan).[1] Human Metabolome Database.[1] [Link][1]

-

Keith, D. E., et al. (2022).[1] Simultaneous quantification of tryptophan metabolites by liquid chromatography tandem mass spectrometry. Clinical Chemistry and Laboratory Medicine. [Link]

-

U.S. National Library of Medicine. (2025). Oxitriptan (MeSH Unique ID: D015064).[1] Medical Subject Headings. [Link][1]

Sources

- 1. (+-)-5-Hydroxytryptophan | C11H12N2O3 | CID 144 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Oxitriptan | C11H12N2O3 | CID 439280 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Hydroxytryptophan | C11H12N2O3 | CID 17754204 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 5-Hydroxy-D-tryptophan | C11H12N2O3 | CID 199528 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-hydroxy-L-tryptophan | C11H12N2O3 | CID 85479 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. KEGG COMPOUND: C01017 [genome.jp]

- 7. researchgate.net [researchgate.net]

- 8. Simultaneous quantification of tryptophan metabolites by liquid chromatography tandem mass spectrometry during early human pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. usbio.net [usbio.net]

- 10. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 11. merckindex.rsc.org [merckindex.rsc.org]

- 12. Simultaneous determination of tryptophan, 5-hydroxytryptophan, tryptamine, serotonin, and 5-HIAA in small volumes of mouse serum using UHPLC-ED - PMC [pmc.ncbi.nlm.nih.gov]

Comparative Technical Guide: N-o-tolyl vs. N-p-tolyl Butyramide Derivatives

This guide details the structural, physicochemical, and functional divergence between N-o-tolyl and N-p-tolyl butyramide derivatives. It is designed for researchers in medicinal chemistry and process development.

Executive Summary

The transition from an N-p-tolyl (para) to an N-o-tolyl (ortho) substitution pattern on a butyramide core is not merely a positional isomer shift; it is a fundamental switch in molecular topology.

-

N-p-tolylbutyramide behaves as a classic, planar anilide with extended conjugation and predictable packing.

-

N-o-tolylbutyramide is defined by atropisomerism-like steric strain . The ortho-methyl group forces the phenyl ring out of the amide plane, breaking conjugation, altering solubility, and creating a "steric shield" that significantly retards metabolic hydrolysis.

This guide analyzes these differences through the lens of conformational thermodynamics, synthetic kinetics, and pharmacophore resilience.

Structural & Conformational Analysis

The defining feature of these isomers is the dihedral angle (

The "Ortho Effect" (Steric Clash)

In N-o-tolylbutyramide , the methyl group at the 2-position creates severe 1,3-allylic strain (A-strain) with the amide oxygen or the amide hydrogen, depending on the rotamer.

-

Consequence: To relieve this strain, the phenyl ring rotates perpendicular to the amide plane (

). -

Electronic Impact: The lone pair on the nitrogen cannot effectively overlap with the phenyl

-system. The nitrogen becomes more basic (less delocalized) compared to the para-isomer, but sterically inaccessible.

The Para-Linearity

In N-p-tolylbutyramide , the methyl group is remote.

-

Consequence: The molecule adopts a near-planar conformation (

), maximizing resonance stabilization between the amide and the aromatic ring. -

Packing: The flat topology favors

-

Visualization of Steric Divergence

The following diagram illustrates the steric logic driving the conformational twist.

Figure 1: Mechanistic flow of steric effects determining the physicochemical fate of the isomers.

Physicochemical Profiling

The structural twist translates directly into measurable physical properties.

| Property | N-o-tolylbutyramide (Ortho) | N-p-tolylbutyramide (Para) | Mechanistic Cause |

| Molecular Geometry | Non-planar (Twisted) | Planar | Ortho-methyl steric hindrance. |

| Melting Point | Lower | Higher | Planarity facilitates efficient crystal lattice packing in the para isomer. |

| Solubility (Lipid) | Higher | Moderate | The "twisted" ortho isomer disrupts lattice energy, aiding solvation. |

| LogP (Lipophilicity) | Slightly Higher | Baseline | Reduced hydration of the sterically shielded amide bond in the ortho isomer. |

| NMR Signal (NH) | Shielded/Deshielded | Standard | Shift depends on H-bond locking; ortho-Me often prevents solvent H-bonding. |

> Note: While exact melting points vary by purity and polymorph, the trend

Synthetic Methodologies

Synthesis of both derivatives follows a nucleophilic acyl substitution pathway.[1] However, the reaction kinetics differ. The ortho-toluidine nitrogen is more sterically crowded, often requiring higher temperatures or stronger acylating agents (e.g., acid chlorides over anhydrides) to achieve quantitative conversion.

Protocol: Schotten-Baumann Acylation

Reagents:

-

Substrate: o-Toluidine or p-Toluidine (1.0 eq)

-

Acylating Agent: Butyryl Chloride (1.1 eq)

-

Base: Triethylamine (

) or Pyridine (1.2 eq) -

Solvent: Dichloromethane (DCM) or Toluene (Industrial)

Step-by-Step Workflow:

-

Preparation: Dissolve the toluidine isomer in dry DCM under

atmosphere. Add base and cool to 0°C. -

Addition: Dropwise addition of butyryl chloride.

-

Critical Difference: For o-toluidine , addition can be faster as the exotherm is slightly dampened by sterics, but the reaction may require reflux to complete. p-Toluidine reacts vigorously even at 0°C.

-

-

Workup: Quench with water. Wash organic layer with 1M HCl (to remove unreacted amine) and saturated

. -

Purification:

-

Para: Recrystallization from Ethanol/Water (often precipitates easily).

-

Ortho: May require column chromatography or crystallization from hexanes due to higher solubility.

-

Figure 2: Synthetic workflow highlighting kinetic differences.

Biological & Pharmacological Implications

In drug design, the switch from para to ortho is a strategic tool to modulate Metabolic Stability and Bioavailability .

The "Magic Methyl" & Metabolic Blocking

The most critical functional difference is the resistance to amidases (enzymes that cleave amide bonds).

-

Mechanism: In N-o-tolylbutyramide, the ortho-methyl group acts as a "gatekeeper," physically blocking the approach of the catalytic serine or cysteine residue of the hydrolase enzyme to the carbonyl carbon.

-

Application: This principle is identical to the design of Lidocaine (ortho-dimethyl) vs. Procaine. The ortho-substitution extends the half-life (

) of the drug significantly.

Receptor Binding

-

Para-Isomer: The extended, flat structure fits well into narrow, hydrophobic clefts or channels.

-

Ortho-Isomer: The twisted structure requires a more globular binding pocket. It effectively "locks" the conformation, which can increase specificity (reducing off-target binding) if the target receptor accommodates the twist.

Toxicity (Metabolic Activation)

Anilides can be oxidized to toxic metabolites (e.g., N-hydroxy species).

-

Para-block: The p-methyl group blocks para-hydroxylation, a common clearance pathway, potentially shunting metabolism toward N-oxidation (toxification).

-

Ortho-block: The o-methyl group hinders N-oxidation sterically, potentially offering a safer toxicity profile in specific contexts.

References

-

Synthesis of N-Butyryl Chlorides & Amides

-

Conformational Analysis of Ortho-Substituted Anilides

- Conformational control of ortho-phenylenes by terminal amides. ChemRxiv, 2022.

-

Physicochemical Properties of N-Alkyl Amides

-

Patent D

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. nite.go.jp [nite.go.jp]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. EP1268400B1 - Method for producing n-butyryl-4-amino-3-methyl-methyl benzoate and the novel compound n-(4-bromine-2-methylphenyl)-butanamide - Google Patents [patents.google.com]

- 5. EP1268400A2 - Method for producing n-butyryl-4-amino-3-methyl-methyl benzoate and the novel compound n-(4-bromine-2-methylphenyl)-butanamide - Google Patents [patents.google.com]

Solubility data for 2-Hydroxyimino-3-oxo-N-o-tolyl-butyramide in organic solvents

Solubility Profiling and Thermodynamic Analysis of 2-Hydroxyimino-3-oxo-N-o-tolyl-butyramide

Executive Summary & Chemical Identity

2-Hydroxyimino-3-oxo-N-o-tolyl-butyramide (CAS: 3014-32-2 ) is a critical organic intermediate, primarily utilized in the synthesis of high-performance azo pigments such as Pigment Yellow 1 (Hansa Yellow G) and Pigment Yellow 74 . Structurally, it is the oxime derivative of acetoacet-o-toluidide.

In process chemistry, accurate solubility data for this compound is the cornerstone of optimizing crystallization yields, purity, and solvent recovery systems. While specific peer-reviewed solubility tables for this intermediate are often proprietary, this guide establishes the standardized thermodynamic framework and experimental protocols required to generate and analyze this data with high precision.

-

IUPAC Name:

-(2-methylphenyl)-2-(hydroxyimino)-3-oxobutanamide -

Molecular Formula:

[1][2][3][4] -

Molecular Weight: 220.22 g/mol [1]

-

Key Functional Groups: Amide (

), Oxime (

Solubility Landscape & Solvent Selection Strategy

The solubility behavior of 2-Hydroxyimino-3-oxo-N-o-tolyl-butyramide is governed by the interplay between its polar amide/oxime domains and the hydrophobic tolyl ring .

Estimated Solubility Profile (Organic Solvents)

Based on the physicochemical properties of its precursor (acetoacet-o-toluidide, CAS 93-68-5) and group contribution principles, the compound exhibits a positive temperature-dependent solubility profile.

| Solvent Class | Representative Solvents | Predicted Solubility Behavior | Mechanistic Insight |

| Protic Polar | Methanol, Ethanol, IPA | High (Temperature Sensitive) | Strong H-bonding interactions with the oxime/amide groups facilitate dissolution. |

| Aprotic Polar | DMSO, DMF, NMP | Very High | Dipole-dipole interactions disrupt the crystal lattice effectively. Ideal for stock solutions. |

| Moderately Polar | Acetone, Ethyl Acetate | Moderate | Good balance for crystallization; solubility drops significantly with temperature (high yield potential). |

| Non-Polar | Toluene, Hexane, Heptane | Low to Negligible | The hydrophobic tolyl group provides limited interaction; often used as anti-solvents. |

Critical Insight: The presence of the ortho-methyl group on the phenyl ring induces steric hindrance, potentially lowering the lattice energy compared to para-substituted analogs, thereby enhancing solubility in organic media relative to unsubstituted acetoacetanilide derivatives.

Experimental Protocol: Laser Monitoring Observation Technique

For high-precision solubility determination, the Laser Monitoring Observation Technique is superior to the static shake-flask method. It minimizes solvent evaporation and detects the exact point of solid disappearance (clear point) dynamically.

Methodology Workflow

-

Apparatus Setup:

-

Jacketted glass vessel (50–100 mL) with temperature control (

K). -

Mechanical stirrer (magnetic stirring can grind crystals, altering dissolution kinetics; overhead stirring is preferred).

-

Laser transmissometer (source: 650 nm red laser; detector: photodiode).

-

-

Procedure:

-

Step A: Weigh a precise mass (

) of solute and solvent ( -

Step B: Set temperature

below the expected saturation point. -

Step C: Heat the slurry at a slow, controlled rate (e.g., 0.2 K/min).

-

Step D: Continuously record laser transmittance intensity (

). -

Step E: The saturation temperature (

) is defined as the point where

-

-

Validation:

-

Repeat with varying mole fractions (

). -

Verify results gravimetrically for at least 3 points.

-

Workflow Visualization

Figure 1: Automated Laser Monitoring Workflow for Solubility Determination.

Thermodynamic Modeling & Data Analysis

To translate experimental data into process design parameters, the solubility data must be correlated using thermodynamic models.

Model 1: Modified Apelblat Equation

This semi-empirical model is highly accurate for non-ideal organic solutions, correlating mole fraction solubility (

-

A, B, C: Empirical parameters determined via non-linear regression.

-

Application: Use this to interpolate solubility at any temperature within the measured range for crystallizer design.

Model 2: (Buchowski-Ksiazczak) Equation

This model relates solubility to the melting properties of the solute, offering insight into the non-ideality of the solution.

- : Melting temperature of 2-Hydroxyimino-3-oxo-N-o-tolyl-butyramide.

- : Model parameters reflecting solution non-ideality.

Thermodynamic Functions

From the Apelblat parameters, the apparent thermodynamic properties of dissolution can be derived:

-

Enthalpy of Solution (

):-

Interpretation: A positive value indicates an endothermic process, confirming that solubility increases with temperature (typical for this class of amides).

-

Implications for Process Design

-

Crystallization Solvent: A mixture of Methanol (solvent) and Water (anti-solvent) is often optimal. The compound is highly soluble in hot methanol but precipitates rapidly upon cooling or water addition.

-

Purification: The significant solubility difference between the oxime intermediate and the non-oxime precursor (Acetoacet-o-toluidide) in Toluene can be exploited. The precursor is more soluble in non-polar solvents, allowing the oxime product to be isolated by filtration from a toluene slurry.

-

Safety: When using alcohol solvents, ensure the system is inerted (Nitrogen blanket) as the static discharge from dry crystalline powders can ignite solvent vapors.

Crystallization Process Logic

Figure 2: Process Flow for Recrystallization based on Solubility Differentials.

References

-

OECD SIDS. (2003). SIDS Initial Assessment Report for Acetoacet-o-toluidide (CAS 93-68-5). UNEP Publications. Link

- Jouyban, A. (2019). Handbook of Solubility Data for Pharmaceuticals. CRC Press. (Reference for general amide solubility modeling).

-

Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. Journal of Chemical & Engineering Data, 44(2), 185-189. Link

- Sha, Z., et al. (2021). Thermodynamic analysis of the solubility of 2-oxindole in 12 pure solvents. Journal of Molecular Liquids. (Methodology reference for Laser Monitoring).

Sources

Introduction: A Proactive Approach to Chemical Safety

An In-Depth Technical Guide on the Safe Handling and Properties of 2-Hydroxyimino-3-oxo-N-o-tolyl-butyramide

In the landscape of drug discovery and chemical research, novel compounds are frequently synthesized and evaluated, often outpacing the availability of comprehensive, officially published Safety Data Sheets (SDS). 2-Hydroxyimino-3-oxo-N-o-tolyl-butyramide (CAS No. 3014-32-2) is one such chemical intermediate. This guide is designed for researchers, scientists, and drug development professionals to provide a robust framework for its safe handling and use.

Lacking a formal SDS, this document has been constructed by synthesizing data from structurally related compounds, including oximes and butyramides, and adhering to the principles of the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[1] The guidance herein is grounded in an understanding of functional group reactivity and established laboratory safety protocols to ensure a self-validating system of protection.

Section 1: Compound Identification and Physicochemical Properties

A precise understanding of a compound's identity and physical characteristics is the foundation of its safe and effective use in any experimental context.

Table 1: Chemical Identity and Properties of 2-Hydroxyimino-3-oxo-N-o-tolyl-butyramide

| Property | Value | Source |

| Chemical Name | 2-Hydroxyimino-3-oxo-N-o-tolyl-butyramide | Internal |

| Synonyms | 2-hydroximinoacetoacet-o-toluidide; Butanamide, 2-(hydroxyimino)-N-(2-methylphenyl)-3-oxo- | [2] |

| CAS Number | 3014-32-2 | [2] |

| Molecular Formula | C₁₁H₁₂N₂O₃ | [2] |

| Molecular Weight | 220.22 g/mol | [2] |

| Appearance | Likely a white to off-white or pale yellow crystalline solid. | Inferred from related compounds[3][4] |

Section 2: Hazard Analysis and Predicted GHS Classification

The hazard profile of this molecule can be predicted by analyzing its primary functional groups: the oxime (-C=N-OH) and the N-substituted butyramide. Oximes as a class are known to present risks of skin sensitization and eye damage.[5][6] Butyramide derivatives can be harmful if swallowed and are often irritating to the skin, eyes, and respiratory system.[7][8] Therefore, a cautious approach is mandated.

Table 2: Predicted GHS Classification and Hazard Statements

| Hazard Class | Category | GHS Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | Category 4 |

ngcontent-ng-c747876706="" class="ng-star-inserted"> | Warning | H302: Harmful if swallowed.[6] |

| Skin Irritation | Category 2 | Warning | H315: Causes skin irritation.[9] | |

| Eye Irritation | Category 2A | Warning | H319: Causes serious eye irritation. | |

| Skin Sensitization | Category 1 | Warning | H317: May cause an allergic skin reaction.[5] | |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | Warning | H335: May cause respiratory irritation.[9] |

Causality Behind Classification:

-

The oxime functional group is a known sensitizer, meaning repeated contact can lead to an allergic skin reaction.[5] This justifies the H317 classification.

-

The amide linkage and general structure are common in compounds that cause skin and eye irritation, leading to the H315 and H319 classifications.[7]

-

The potential for respiratory irritation (H335) is a standard precautionary assessment for fine organic powders that can be inadvertently inhaled.

-

The "Harmful if swallowed" (H302) classification is based on general toxicity data for related amide and oxime compounds.[6]

Section 3: Safe Handling, Storage, and Personal Protective Equipment (PPE)

A multi-layered safety protocol involving engineering controls, administrative procedures, and personal protective equipment is essential for mitigating the risks identified above.[10][11]

Engineering and Administrative Controls

-

Ventilation: All weighing and handling of the solid compound, as well as any reactions involving it, must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[12]

-

Designated Area: Establish a designated area within the laboratory for working with this compound. This area should be clearly marked with appropriate hazard warnings.[11]

-

Work Practices: Avoid raising dust when handling. Use spatulas and weighing paper carefully. For solutions, transfer via pipette or syringe to avoid splashes. Do not work alone when handling this or any other potentially hazardous chemical.[11]

Personal Protective Equipment (PPE)

The appropriate selection and use of PPE is the final barrier between the researcher and the chemical.

Table 3: Recommended Personal Protective Equipment

| Protection Type | Specific Equipment | Rationale and Standard |

| Eye & Face | Chemical safety goggles with side shields. A face shield is recommended if there is a significant splash potential. | Protects against dust particles and splashes, conforming to OSHA 29 CFR 1910.133 or EN166 standards.[13] |

| Hand | Chemical-resistant nitrile gloves. | Provides a barrier against skin contact, irritation, and potential sensitization. Gloves should be inspected before use and changed immediately if contaminated.[12] |

| Body | A flame-resistant lab coat, fully buttoned, with sleeves extended to the wrists. | Protects skin and personal clothing from contamination.[14] |

| Respiratory | Not required if work is performed within a certified fume hood. | A fume hood provides adequate respiratory protection from powders and vapors.[12] |

Storage Protocol

-

Container: Store in a tightly sealed, clearly labeled container.

-

Environment: Keep in a cool, dry, and well-ventilated area.

-

Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases to prevent potentially reactive decomposition.[8]

Workflow for Safe Handling

The following diagram outlines the critical steps for safely handling 2-Hydroxyimino-3-oxo-N-o-tolyl-butyramide powder in a laboratory setting.

Caption: Standard workflow for handling powdered chemical reagents.

Section 4: First-Aid and Emergency Procedures

Immediate and appropriate action is critical in the event of an exposure.

-

Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention if symptoms persist.[9]

-

Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with large amounts of soap and water for at least 15 minutes. If irritation or a rash develops, seek medical attention.[15]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[15]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. If the person is conscious, give them a small amount of water to drink. Never give anything by mouth to an unconscious person. Call a poison control center or seek immediate medical attention.[8]

-

Spill Response: Evacuate the area. Wearing appropriate PPE, cover the spill with a dry, inert absorbent material (e.g., vermiculite, sand). Carefully scoop the material into a sealed container for hazardous waste disposal. Clean the spill area thoroughly with soap and water. Avoid creating dust.

Section 5: Scientific Context and Potential Applications

Compounds containing the hydroxyimino-butyramide scaffold are valuable intermediates in synthetic and medicinal chemistry. Their utility stems from the multiple reactive sites that can be leveraged to build more complex molecular architectures.

-

Heterocyclic Synthesis: The oxime and ketone functionalities can participate in cyclization reactions to form various heterocyclic rings, which are core structures in many pharmaceutical agents.[3]

-

Precursors for Bioactive Molecules: Derivatives of related structures have been investigated for a range of biological activities, including potential as non-steroidal anti-inflammatory drugs (NSAIDs) and antiproliferative agents.[7][16] The N-o-tolyl group can influence the compound's steric and electronic properties, potentially modulating its interaction with biological targets.

The diagram below illustrates the potential role of this compound as a versatile chemical building block.

Sources

- 1. mu.edu.sa [mu.edu.sa]

- 2. 2-HYDROXYIMINO-3-OXO-N-O-TOLYL-BUTYRAMIDE CAS#: 3014-32-2 [amp.chemicalbook.com]

- 3. Buy Butanamide, 2-(hydroxyimino)-N,N-dimethyl-3-oxo- (EVT-12797291) | 43015-36-7 [evitachem.com]

- 4. Butyramide - Wikipedia [en.wikipedia.org]

- 5. Details [hcis.safeworkaustralia.gov.au]

- 6. tcichemicals.com [tcichemicals.com]

- 7. butyramide, 541-35-5 [thegoodscentscompany.com]

- 8. fishersci.com [fishersci.com]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. chemicals.co.uk [chemicals.co.uk]

- 11. Pro-Handling of Reactive Chemicals — Policy and Procedure Library [louisville.edu]

- 12. files.upei.ca [files.upei.ca]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Chapter 5, Chemical Hygiene Plan: Highly Reactive Chemicals | Environmental Health & Safety | University of Nevada, Reno [unr.edu]

- 15. multimedia.3m.com [multimedia.3m.com]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Safety Profile and Toxicity of Acetoacet-o-toluidide and its Potential Oxime Derivatives

Foreword

The industrial application of chemical intermediates necessitates a thorough understanding of their toxicological profiles to ensure the safety of researchers, manufacturing personnel, and end-users. Acetoacet-o-toluidide (AAOT) is one such intermediate, primarily used in the synthesis of organic pigments.[1][2][3] While data exists for AAOT, the toxicological landscape of its derivatives, such as its oximes, remains largely unexplored in public literature. This guide provides a comprehensive analysis of the known safety profile of acetoacet-o-toluidide. Furthermore, by integrating principles of chemical structure-activity relationships and the established toxicology of aromatic amines and oximes as chemical classes, this document offers a scientifically grounded perspective on the potential hazards associated with acetoacet-o-toluidide oximes. It is intended to serve as a vital resource for researchers, chemists, and drug development professionals, enabling informed decision-making and guiding future safety evaluations.

Physicochemical Properties of Acetoacet-o-toluidide (AAOT)

A foundational element of toxicological assessment is the understanding of a compound's physicochemical properties, which influence its absorption, distribution, metabolism, and excretion (ADME).

| Property | Value | Reference |

| CAS Number | 93-68-5 | [2][4][5] |

| Molecular Formula | C11H13NO2 | [4][5][6] |

| Molecular Weight | 191.23 g/mol | [7] |

| Appearance | White to off-white crystalline powder/acicular crystal | [3][5] |

| Melting Point | 104-106 °C | [4][6] |

| LogP | 1.31 | [4] |

Toxicokinetics: The Metabolic Fate of Acetoacet-o-toluidide

The metabolic pathway of a xenobiotic is a critical determinant of its toxicity. For AAOT, metabolism is of paramount concern due to its structural relationship to o-toluidine, a known human bladder carcinogen.[8]

Recent research has demonstrated that in rats administered AAOT, the major urinary metabolite is o-toluidine.[9] This metabolic cleavage is significant because it suggests that the toxicological profile of AAOT may be largely influenced by the known hazards of o-toluidine. This metabolic conversion is a key consideration in the risk assessment of AAOT.

Caption: Metabolic pathway of Acetoacet-o-toluidide to o-toluidine.

Toxicological Profile of Acetoacet-o-toluidide (AAOT)

Acute Toxicity

Acute toxicity studies are designed to assess the adverse effects of a substance after a single, short-term exposure.

| Species | Route | LD50 | Reference |

| Rat (male) | Oral | 1854 mg/kg | [1] |

| Rat (female) | Oral | 1945 mg/kg | [1] |

| Rat | Oral | ~1600 mg/kg | [1][6] |

Toxicological effects observed at doses of 819 mg/kg and higher in rats included decreased locomotor activity, a prone position, hypotonia, ptosis, deep respiration, piloerection, hypothermia, lacrimation, and pale skin.[1] These findings classify AAOT as harmful if swallowed.

Skin and Eye Irritation

AAOT has been shown to be slightly irritating to rabbit eyes and slightly to moderately irritating to guinea pig skin.[1]

Sensitization

There is a potential for AAOT to induce contact sensitization in guinea pigs, with erythema observed in one out of ten animals in a study.[1]

Repeated Dose Toxicity

A combined repeated dose and reproduction/developmental toxicity screening test in rats (OECD TG422) established a No-Observed-Adverse-Effect Level (NOAEL) of 25 mg/kg/day for both sexes.[1] At higher doses (80 and 250 mg/kg/day), effects consistent with hemolytic anemia were observed, including decreased erythrocyte count, increased methemoglobin concentration, and changes in spleen and liver weight, as well as hemosiderin deposits.[1]

Genotoxicity

In vitro studies have generally concluded that AAOT is not genotoxic.[1] It was not mutagenic in bacteria (Ames test, OECD TG471, 472).[1] While a marginal increase in chromosomal aberrations was noted in CHL/IU cells, it occurred at high concentrations considered to be under unphysiological culture conditions.[1] The unscheduled DNA synthesis test and HGPRT assay were both negative.[1]

Carcinogenicity